REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.[C:6](Cl)(=[O:10])[C:7](Cl)=O.[CH2:12]([O:14][C:15]#[CH:16])[CH3:13].C(N([CH2:22][CH3:23])CC)C.[CH2:24](Cl)Cl>>[CH2:15]([O:14][C:12]1[C:24]2([CH2:7][CH2:6][O:10][CH2:23][CH2:22]2)[C:4](=[O:5])[CH:13]=1)[CH3:16]
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Name
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Tetrahydropyranyl-4-carboxylic acid
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Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC#C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
11d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 1 h the reaction mixture was concentrated in vacuo
|
Duration
|
1 h
|
Type
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ADDITION
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Details
|
the residual slurry was diluted with ET2O (200 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate removed by filtration
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration of the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(C12CCOCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |